molecular formula C20H29NO4 B4799793 2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one

2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one

Cat. No.: B4799793
M. Wt: 347.4 g/mol
InChI Key: IDZSTYWWJSMEFE-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[45]dec-8-yl)propan-1-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the spiro linkage: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butylphenoxy group: This step may involve nucleophilic substitution reactions using tert-butylphenol and an appropriate leaving group.

    Formation of the dioxazaspirodecyl group: This can be synthesized through a series of reactions involving the formation of the spiro ring system and subsequent functionalization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one depends on its specific interactions with molecular targets. This may involve:

    Binding to receptors: Interaction with specific receptors or enzymes.

    Pathway modulation: Influence on biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Spiro compounds: Other spiro compounds with similar structures.

    Phenoxy derivatives: Compounds containing phenoxy groups.

    Dioxazaspirodecyl derivatives: Compounds with similar spiro ring systems.

Uniqueness

The unique combination of tert-butylphenoxy and dioxazaspirodecyl groups in 2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one distinguishes it from other compounds. This uniqueness may confer specific properties and applications not found in similar compounds.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO4/c1-15(25-17-7-5-16(6-8-17)19(2,3)4)18(22)21-11-9-20(10-12-21)23-13-14-24-20/h5-8,15H,9-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZSTYWWJSMEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)OCCO2)OC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one
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2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one
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2-(4-Tert-butylphenoxy)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propan-1-one

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